molecular formula C11H14FN B15235402 2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine

Cat. No.: B15235402
M. Wt: 179.23 g/mol
InChI Key: QTNQNWWSYCSLGC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a methyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 4-fluoroacetophenone followed by cyclization with 1-methylpyrrolidine. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3), alkyl halides (R-X)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, or alkylated derivatives

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-phenyl)-1-methyl-pyrrolidine is unique due to its specific combination of a fluorophenyl group and a methyl-substituted pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3

InChI Key

QTNQNWWSYCSLGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC=C(C=C2)F

Origin of Product

United States

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